2-Bromo-4-cyclopropoxy-3-(methylthio)pyridine
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Overview
Description
2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a pyridine ring. It is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine typically involves the bromination of 4-cyclopropoxy-3-(methylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxy-3-(methylsulfanyl)pyridine
- 2-Bromo-4-ethoxy-3-(methylsulfanyl)pyridine
- 2-Bromo-4-propoxy-3-(methylsulfanyl)pyridine
Uniqueness
2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridines. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-3-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-7(12-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
XOLDYHGOJOTGQG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
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